molecular formula C20H19F2N3O2 B6627652 N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide

N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide

Katalognummer B6627652
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: KIXAKDDDIWQURG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide, also known as CT-133, is a small molecule inhibitor of the protein tyrosine kinase EphA2. EphA2 is a transmembrane receptor that is overexpressed in many types of cancer and plays a critical role in tumor growth, angiogenesis, invasion, and metastasis. CT-133 has been shown to inhibit EphA2-mediated signaling and reduce tumor growth in preclinical models of cancer.

Wirkmechanismus

N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide binds to the ATP-binding site of EphA2 and inhibits its kinase activity. EphA2 is a receptor tyrosine kinase that plays a critical role in tumor growth, angiogenesis, invasion, and metastasis. EphA2 is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. EphA2 mediates signaling through a complex network of downstream effectors, including PI3K/Akt, MAPK/ERK, and STAT3. Inhibition of EphA2-mediated signaling by N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide leads to reduced tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been shown to inhibit EphA2-mediated signaling in cancer cells, leading to reduced cell proliferation, induction of apoptosis, and inhibition of tumor cell migration and invasion. N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide also reduces tumor growth, angiogenesis, and metastasis in preclinical models of cancer. In addition, N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide is its high potency and selectivity for EphA2. N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been shown to have an IC50 of 4 nM for EphA2 kinase activity and >100-fold selectivity for EphA2 over other kinases. This high potency and selectivity make N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide an attractive tool for studying the role of EphA2 in cancer. However, one limitation of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide research. One direction is to further elucidate the mechanism of action of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide and its downstream effectors in cancer cells. Another direction is to explore the potential of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide as a therapeutic agent for cancer. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide in patients with advanced solid tumors. Finally, there is a need to develop more potent and selective inhibitors of EphA2 that can overcome the limitations of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide and provide new therapeutic options for cancer patients.

Synthesemethoden

The synthesis of N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-cyanophenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3,4-difluoroaniline to form the corresponding amide. The amide is then reacted with morpholine and triethylamine to form N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide. The overall yield of the synthesis is around 40%, and the purity of the final product is >98% as determined by HPLC.

Wissenschaftliche Forschungsanwendungen

N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, pancreatic cancer, and glioblastoma. In vitro studies have shown that N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide inhibits EphA2-mediated signaling, reduces cell proliferation, induces apoptosis, and inhibits tumor cell migration and invasion. In vivo studies have shown that N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide reduces tumor growth, angiogenesis, and metastasis in xenograft models of cancer. N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Eigenschaften

IUPAC Name

N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-13(15-4-2-3-14(9-15)11-23)24-20(26)25-7-8-27-19(12-25)16-5-6-17(21)18(22)10-16/h2-6,9-10,13,19H,7-8,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAKDDDIWQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)N2CCOC(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.